N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-8-5-13-22-15-20)16-21(25)23-14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJSDHCSEQXCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the molecular formula with a molecular weight of 411.5 g/mol. Its structure includes a benzyl group, a pyridine ring, and a sulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1021119-07-2 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyl and pyridine sulfonamide derivatives under controlled conditions. The synthetic pathway often utilizes methods such as nucleophilic substitution and coupling reactions to achieve the desired product.
Anticonvulsant Properties
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, derivatives containing the N-benzyl group have been evaluated in various seizure models. A study highlighted that specific modifications at the 4'-position of the benzyl group significantly enhance anticonvulsant effectiveness compared to traditional agents like phenytoin and valproate .
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
The compound has been implicated in inhibiting NAMPT, an enzyme critical for NAD+ biosynthesis, which plays a vital role in cellular energy metabolism and signaling pathways. Inhibition of NAMPT is associated with therapeutic effects against various cancers and inflammatory diseases .
Case Studies
- Anticancer Activity :
-
Anticonvulsant Efficacy :
- In a comparative analysis involving multiple derivatives, certain compounds displayed ED50 values lower than traditional antiepileptic drugs in animal models, indicating superior anticonvulsant properties . For example, specific derivatives exhibited an ED50 value of 8.3 mg/kg in mice during maximal electroshock tests.
Scientific Research Applications
Synthesis of N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
The synthesis of this compound typically involves the reaction of N-benzyl-2-acetamidoacetamide with 4-methoxyphenylsulfonyl chloride. The process can be optimized through various conditions to enhance yield and purity.
Anticonvulsant Activity
Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. Studies have shown that certain modifications at the C(2) site enhance their efficacy as anticonvulsants. For example, the introduction of heteroatoms at specific positions has been linked to increased potency against induced seizures in animal models. In a study, several derivatives were tested, revealing that compounds like N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 value comparable to established anticonvulsants like phenytoin .
Table 1: Anticonvulsant Activity of Derivatives
| Compound Name | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
Inhibitory Effects on Enzymes
The compound also shows promise as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitory studies suggest that specific structural features influence the binding affinity and selectivity towards these enzymes, which are crucial in neurodegenerative diseases.
Table 2: Inhibitory Activities Against Enzymes
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.51 | MAO-B |
| This compound | 0.69 | AChE |
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of various derivatives of N-benzyl-2-acetamidoacetamides to mice demonstrated significant anticonvulsant activity, particularly for the (R)-stereoisomer of one derivative, which had an ED50 value lower than that of phenytoin . This highlights the importance of stereochemistry in drug efficacy.
- Enzyme Inhibition : Another investigation focused on the inhibition of MAO-B by this compound showed promising results, indicating its potential role in treating conditions like Parkinson's disease, where MAO-B inhibition is beneficial .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
- Anticancer Potential: Compound 38 (quinazoline-sulfonamide) exhibited significant activity against HCT-1, MCF-7, and PC-3 cancer cell lines (MTT assay), attributed to its dual sulfonamide and quinazoline pharmacophores . The target compound’s pyridine-sulfonamido group may similarly inhibit kinases or carbonic anhydrases, though specific data are unavailable.
- Enzyme Interaction: Benzothiazole-acetamides () are often designed to target enzymes like cyclooxygenase-2 (COX-2).
Physicochemical Properties
- Melting Points : Indole-acetamides (8b, 8c) exhibit melting points between 177–210°C, suggesting high crystallinity due to hydrogen bonding from sulfonamide and amide groups . The target compound’s pyridine ring may lower melting points slightly due to reduced symmetry.
- Chromatographic Behavior : Rf values (e.g., 0.41 for 8b) correlate with polarity; the target compound’s pyridine-sulfonamido group may increase polarity compared to indole analogs, resulting in lower Rf values in similar solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
